![molecular formula C13H19Cl2NO B1426513 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219957-65-9](/img/structure/B1426513.png)
4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
“4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the empirical formula C11H15Cl2NO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride” can be represented by the SMILES stringCl.Clc1ccccc1OC2CCNCC2
. The InChI key is OWOPJLHKPATCOS-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride” is a solid substance . Its molecular weight is 248.15 .Scientific Research Applications
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard . It helps ensure the accuracy of analytical results during the drug development process, particularly in the validation of pharmacological activities and stability testing.
Analytical Chemistry
In analytical chemistry, 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride is used for chromatography and mass spectrometry . These techniques are essential for identifying and quantifying the compound in various samples, which is crucial for quality control and regulatory compliance.
Biopharma Production
The compound plays a role in biopharmaceutical production, where it may be involved in the synthesis of active pharmaceutical ingredients (APIs) or as a catalyst in certain reactions . Its precise role would depend on the specific biopharma processes and the target molecules being synthesized.
Safety and Hazards
properties
IUPAC Name |
4-[2-(2-chlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLHLFNHQBSYHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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